2-(1-Chloroethyl)-5-phenyl-1,3-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1-chloroethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYHBDYRUCDABI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Chloroethyl 5 Phenyl 1,3 Oxazole
Established Synthetic Routes to the 1,3-Oxazole Core
The construction of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with several named reactions and innovative methodologies developed for its synthesis. These routes typically involve the formation of key C-O and C-N bonds through cyclization mechanisms.
Cyclization Reactions for 1,3-Oxazole Ring Formation
The majority of synthetic approaches to 1,3-oxazoles culminate in an intramolecular cyclization step to forge the heterocyclic ring. The choice of strategy depends on the desired substitution pattern and the availability of starting materials.
The Robinson-Gabriel synthesis is a classical and robust method for oxazole (B20620) formation, involving the intramolecular cyclodehydration of 2-acylamino ketones. wikipedia.orgsynarchive.com First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this reaction typically requires a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to catalyze the ring closure. wikipedia.org
The general mechanism proceeds via protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the ketone to form a 4,5-dihydro-1,3-oxazole (oxazoline) intermediate. Subsequent dehydration yields the aromatic oxazole ring. For the synthesis of a 5-phenyl substituted oxazole, the starting material would be an α-acylamino ketone bearing a phenyl group adjacent to the ketone carbonyl. Specifically, for the target compound, a plausible precursor would be N-(1-oxo-1-phenylpropan-2-yl)-2-chloropropanamide.
Modern adaptations have expanded the utility of this reaction, including solid-phase syntheses and one-pot procedures that combine Friedel-Crafts acylation with the Robinson-Gabriel cyclization. wikipedia.orgidexlab.com A notable extension involves the oxidation of β-keto amides followed by cyclodehydration, allowing for the use of readily available amino acid derivatives. wikipedia.org
Interactive Table 1: Variations of the Robinson-Gabriel Synthesis
| Method | Precursor | Key Reagents | Key Features |
|---|---|---|---|
| Classical Robinson-Gabriel | 2-Acylamino ketone | H₂SO₄, POCl₃, P₂O₅ | Requires strong acid/dehydrating agent. wikipedia.orgsynarchive.com |
| Solid-Phase Synthesis | Resin-bound 2-acylamino ketone | Trifluoroacetic anhydride (B1165640) (TFAA) | Allows for easier purification and library synthesis. idexlab.com |
| One-Pot Friedel-Crafts/Robinson-Gabriel | Oxazolone template, aromatic nucleophile | AlCl₃, Trifluoromethanesulfonic acid | Combines C-C bond formation and cyclization in one pot. wikipedia.orgidexlab.com |
| Wipf's Modification | β-Keto amide from amino acid | Dess-Martin periodinane, PPh₃/I₂ | Accesses precursors from readily available amino acids. wikipedia.org |
The Van Leusen reaction provides a powerful route to 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC) as a key reagent. wikipedia.orgnrochemistry.comenamine.net This method is particularly effective for synthesizing 5-aryl oxazoles, such as the 5-phenyl core of the target compound. wikipedia.org
The mechanism begins with the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl (e.g., benzaldehyde). wikipedia.org The resulting adduct undergoes a 5-endo-dig cyclization to form a 2-oxazoline intermediate. wikipedia.org The presence of the tosyl group facilitates the final base-promoted elimination step, which leads to the formation of the aromatic oxazole ring. wikipedia.org While the traditional Van Leusen reaction yields oxazoles unsubstituted at the 2- and 4-positions, modified one-pot protocols have been developed to produce 4,5-disubstituted oxazoles by including aliphatic halides in the reaction mixture.
Interactive Table 2: Overview of the Van Leusen Oxazole Synthesis
| Component | Role | Example |
|---|---|---|
| Aldehyde | Provides C4 and C5 of the oxazole ring and their substituents. | Benzaldehyde (for 5-phenyl-1,3-oxazole) |
| TosMIC | Acts as a C2-N synthon. | p-Tolylsulfonylmethyl isocyanide |
| Base | Deprotonates TosMIC and promotes the final elimination step. | K₂CO₃, t-BuOK |
| Solvent | Reaction medium. | Methanol, THF, Ionic Liquids |
Oxidative cyclization represents a broad and versatile class of reactions for synthesizing oxazoles, often from acyclic precursors like enamides. rsc.orgresearchgate.netacs.org These methods typically employ an oxidizing agent to facilitate the crucial C-O bond formation during the ring-closing step.
A common strategy involves the intramolecular cyclization of enamides mediated by hypervalent iodine reagents, such as phenyliodine diacetate (PIDA). organic-chemistry.orgacs.orgacs.org This approach is advantageous as it avoids the use of heavy metals. acs.orgacs.org The reaction proceeds by activation of the enamide double bond by the iodine(III) reagent, followed by intramolecular attack of the amide oxygen and subsequent elimination to yield the oxazole.
Another powerful method is the iodine-catalyzed tandem oxidative cyclization of α-aminoketones with aldehydes. organic-chemistry.org This metal-free approach uses readily available starting materials and mild conditions, with iodine acting as a catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) driving the reaction. organic-chemistry.org This strategy is highly effective for preparing a wide range of 2,5-disubstituted oxazoles. organic-chemistry.org
Interactive Table 3: Selected Oxidative Cyclization Methods for Oxazole Synthesis
| Method | Precursor(s) | Oxidant/Catalyst | Key Features |
|---|---|---|---|
| PIDA-Mediated Cyclization | Enamides | Phenyliodine diacetate (PIDA) | Metal-free, broad substrate scope. organic-chemistry.orgacs.orgacs.org |
| Iodine-Catalyzed Tandem Reaction | α-Aminoketones, Aldehydes | I₂ (cat.), TBHP or DMSO | Metal-free, one-pot, good functional group tolerance. organic-chemistry.orgrsc.org |
| Copper-Mediated Cyclization | Enamides | Cu(II) salts (e.g., Cu(OAc)₂) | Proceeds via vinylic C-H functionalization. organic-chemistry.orgrsc.org |
| Selectfluor-Mediated Cyclization | Ortho-substituted anilines | Selectfluor, I(III) catalyst | Mild conditions, requires low catalyst loading. researchgate.netnih.govchemrxiv.orgacs.org |
Transition metal catalysis offers highly efficient and modular routes to substituted oxazoles. Catalysts based on palladium, copper, gold, cobalt, and ruthenium have all been successfully employed. organic-chemistry.orgacs.orgrsc.org
Palladium-catalyzed reactions are particularly noteworthy, such as the coupling of N-propargylamides with aryl iodides. organic-chemistry.org This process involves a palladium-catalyzed coupling step followed by an in situ cyclization to furnish the 2,5-disubstituted oxazole core. organic-chemistry.org Copper catalysis is also widely used, for instance, in the oxidative cyclization of enamides via vinylic C-H bond functionalization or in cascade reactions of alkenes with azides. organic-chemistry.orgrsc.orgresearchgate.net
More recent developments include cobalt(III)-catalyzed [3+2] cycloadditions of N-pivaloyloxyamides and alkynes, which provide a mild and efficient one-step synthesis of 2,5-disubstituted oxazoles with a broad substrate scope. rsc.org Gold-catalyzed [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source is another elegant method for accessing 2,5-disubstituted oxazoles. organic-chemistry.orgacs.org
Interactive Table 4: Examples of Metal-Catalyzed Oxazole Syntheses
| Metal Catalyst | Reaction Type | Substrates | Reference |
|---|---|---|---|
| Palladium | Coupling/Cyclization | N-Propargylamides, Aryl iodides | organic-chemistry.org |
| Copper | Oxidative Cyclization | Enamides | organic-chemistry.orgrsc.org |
| Gold | [2+2+1] Annulation | Terminal alkynes, Nitriles, N-Oxides | organic-chemistry.orgacs.org |
| Cobalt | [3+2] Cycloaddition | N-Pivaloyloxyamides, Alkynes | rsc.org |
| Ruthenium/Copper | Cyclization | Benzene (B151609) carboxylic acids, Phenylacetylenes | acs.org |
Driven by the principles of green chemistry, metal-free synthetic strategies have gained significant traction. rsc.org These methods avoid residual metal contamination in the final products, which is particularly important in pharmaceutical applications.
A prominent example is the [2+2+1] annulation of alkynes, nitriles, and an oxygen atom, mediated by a hypervalent iodine(III) reagent like iodosobenzene (B1197198) (PhIO) in the presence of a strong Brønsted acid (e.g., TfOH or Tf₂NH). acs.orgnih.govorganic-chemistry.org This reaction allows for the regioselective assembly of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles from simple precursors. nih.govorganic-chemistry.org The process is applicable to both terminal and internal alkynes, offering broad scope and versatility. acs.orgnih.gov
Other metal-free approaches include domino oxidative cyclizations mediated by systems like t-BuOOH/I₂, which enable the one-pot synthesis of polysubstituted oxazoles from readily available starting materials under mild conditions. organic-chemistry.org
Interactive Table 5: Key Metal-Free Strategies for Oxazole Synthesis
| Reaction Type | Key Reagents | Substrates | Reference |
|---|---|---|---|
| [2+2+1] Annulation | PhIO, TfOH or Tf₂NH | Alkynes, Nitriles | acs.orgnih.govorganic-chemistry.org |
| Domino Oxidative Cyclization | t-BuOOH, I₂ | Aldehydes, α-Aminoketones | organic-chemistry.org |
| PIDA-Mediated Cyclization | Phenyliodine diacetate (PIDA) | Enamides | organic-chemistry.orgacs.orgacs.org |
Condensation Reactions
Condensation reactions are a cornerstone of oxazole synthesis, classically involving the reaction of an α-haloketone with an amide in what is known as the Bredereck reaction. ijpsonline.com Another prominent method is the Robinson-Gabriel synthesis, which utilizes the cyclodehydration of 2-acylamino ketones. These methods build the oxazole ring from acyclic precursors, incorporating the necessary carbon, nitrogen, and oxygen atoms. For instance, a general approach involves the iodine-catalyzed tandem oxidative cyclization of an aromatic aldehyde with an aminoketone, which offers a practical and efficient route to 2,5-disubstituted oxazoles under mild conditions. organic-chemistry.org
| Condensation Synthesis Methods for Oxazoles | |
| Method | Reactants |
| Robinson-Gabriel Synthesis | 2-Acylamino ketone |
| Bredereck Reaction | α-Haloketone and Amide ijpsonline.com |
| Iodine-Catalyzed Cyclization | Aromatic Aldehyde and Aminoketone organic-chemistry.org |
Ring Expansion and Rearrangement Approaches to Oxazoles
Alternative to condensation, oxazoles can be formed through the rearrangement or expansion of other heterocyclic systems. For example, the ring expansion of keto aziridines in the presence of an activating agent like dicyclohexyl carbodiimide (B86325) and iodine can yield 2,5-diaryl oxazoles. organic-chemistry.org Another approach involves the domino synthesis of 4-vinyl oxazoles, which merges a cyclocondensation reaction with a 1,2-oxazole rearrangement process. lu.se These methods can provide access to complex oxazole structures that may be difficult to obtain through traditional condensation routes.
Targeted Synthesis of 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole and Analogues
The specific synthesis of this compound requires careful consideration of how to introduce the distinct substituents at the C-2 and C-5 positions of the oxazole ring with correct regiochemistry.
Strategies for Introducing the 1-Chloroethyl Substituent at C-2
Introducing the 1-chloroethyl group at the C-2 position can be approached in two primary ways: pre-functionalization of a starting material or post-functionalization of the formed oxazole ring.
Ring Formation with a Functionalized Precursor : A logical approach involves using a carboxylic acid derivative or amide that already contains the 1-chloroethyl moiety. For example, the cyclocondensation of 2-chloropropanamide with an appropriate α-haloketone like 2-bromo-1-phenylethanone could theoretically yield the target structure.
Post-Synthetic Modification : An alternative strategy starts with a more accessible precursor, such as 2-ethyl-5-phenyl-1,3-oxazole. The ethyl group could then be selectively halogenated at the α-position using a suitable chlorinating agent like N-chlorosuccinimide (NCS) under radical initiation conditions. A similar strategy has been demonstrated for the synthesis of 2-(halomethyl)oxazoles, which serve as reactive scaffolds for further elaboration at the 2-position. nih.gov Another route could involve the lithiation of the C-2 position of 5-phenyl-1,3-oxazole followed by reaction with an electrophile like 1,1-dichloroethane, although controlling the reaction to achieve monosubstitution could be challenging. nih.govclockss.org
Methodologies for Installing the Phenyl Substituent at C-5
The installation of the phenyl group at the C-5 position is a common transformation in oxazole synthesis, with several reliable methods available.
Van Leusen Oxazole Synthesis : This method is highly effective for preparing 5-substituted oxazoles. It involves the reaction of an aldehyde (in this case, benzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.comnih.gov This reaction proceeds through a [3+2] cycloaddition to form the 5-phenyl oxazole core. nih.gov
Direct C-5 Arylation : Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for functionalizing heterocyclic rings. nih.gov Using specific phosphine (B1218219) ligands and conditions, it is possible to achieve regioselective arylation at the C-5 position of a pre-formed oxazole ring using an aryl halide like bromobenzene. organic-chemistry.org
Condensation with Phenyl-Containing Building Blocks : As mentioned earlier, methods like the Bredereck or Robinson-Gabriel synthesis can be employed using a phenyl-containing starting material, such as 2-amino-1-phenylethanone or a derivative thereof. organic-chemistry.org An iodine-catalyzed decarboxylative domino reaction starting from aryl methyl ketones (like acetophenone) with α-amino acids is another efficient route to 2-alkyl-5-aryl substituted oxazoles. acs.org
Regioselective Synthesis Considerations
Achieving the correct 2,5-disubstitution pattern is critical and depends entirely on the chosen synthetic route.
Convergent Syntheses : Methods that build the ring from two separate components, such as the Bredereck reaction (α-haloketone + amide) or iodine-catalyzed cyclizations (aldehyde + aminoketone), offer excellent regiocontrol. organic-chemistry.orgamanote.com The identity of the substituents on the final oxazole is predetermined by the choice of starting materials. For example, reacting 2-chloropropanamide with 2-bromo-1-phenylethanone would unambiguously place the chloroethyl group at C-2 and the phenyl group at C-5.
Stepwise Functionalization : In routes involving the stepwise addition of substituents to a parent oxazole, regioselectivity is governed by the inherent reactivity of the oxazole ring and the reaction conditions. The C-2 proton of an oxazole is the most acidic, making it the primary site for deprotonation and subsequent reaction with an electrophile. tandfonline.com Conversely, palladium-catalyzed C-H arylation can be directed to either the C-2 or C-5 position by carefully selecting the ligand and solvent system. organic-chemistry.org For instance, C-5 arylation is often favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents. organic-chemistry.org
| Summary of Regioselective Strategies | |
| Position | Methodology |
| C-2 Substitution | Lithiation followed by electrophilic quench clockss.org |
| C-5 Substitution | Van Leusen reaction with an aldehyde nih.gov |
| C-2 or C-5 Arylation | Palladium-catalyzed direct arylation (ligand/solvent dependent) organic-chemistry.org |
| 2,5-Disubstitution (Convergent) | Copper(I)-Catalyzed Cycloaddition of Acyl Azides and 1-Alkynes amanote.com |
Chemical Reactivity and Transformational Chemistry of 2 1 Chloroethyl 5 Phenyl 1,3 Oxazole
Reactivity of the 1,3-Oxazole Ring System
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is less pronounced than that of benzene (B151609), rendering it susceptible to a range of reactions that can either preserve or disrupt the ring system. The presence of a phenyl group at the C5 position and a 1-chloroethyl group at the C2 position significantly influences the electron density distribution and, consequently, the reactivity of the oxazole (B20620) core.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution on the oxazole ring itself is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. pharmaguideline.com When such reactions do occur, they typically favor the C5 position, which is the most electron-rich carbon atom in the ring. thepharmajournal.com However, in 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole, the C5 position is already substituted with a phenyl group.
Therefore, electrophilic attack is more likely to occur on the phenyl ring at the C5 position. The oxazole ring acts as a deactivating group on the attached phenyl ring, directing incoming electrophiles primarily to the meta position. However, if the reaction conditions are harsh enough to force substitution onto the oxazole ring, the C4 position would be the next most likely site of attack, though this is generally not favored. pharmaguideline.com
| Reaction | Reagents | Expected Major Product(s) | Notes |
| Nitration | HNO₃/H₂SO₄ | 2-(1-Chloroethyl)-5-(3-nitrophenyl)-1,3-oxazole | Substitution on the phenyl ring is favored over the deactivated oxazole ring. |
| Halogenation | Br₂/FeBr₃ | 2-(1-Chloroethyl)-5-(3-bromophenyl)-1,3-oxazole | Similar to nitration, substitution occurs on the phenyl ring. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 2-(1-Chloroethyl)-5-(3-acylphenyl)-1,3-oxazole | The oxazole ring is generally unreactive under Friedel-Crafts conditions. |
Nucleophilic Attack and Ring-Opening Pathways
Nucleophilic substitution directly on the unsubstituted carbon atoms of the oxazole ring is uncommon. escholarship.org Instead, nucleophilic attack often targets the electron-deficient C2 carbon, especially when it bears a suitable leaving group. In the case of this compound, the C2 position is substituted with an alkyl group, making direct nucleophilic attack on the ring at this position less probable.
However, strong nucleophiles can attack the C2 position, leading to ring-opening. This process is facilitated by the electron-withdrawing nature of the adjacent nitrogen atom. The initial nucleophilic addition at C2 can disrupt the aromaticity of the ring, initiating a cascade of bond cleavages. For instance, treatment with strong bases can lead to cleavage of the O1-C2 bond, followed by further rearrangements. The presence of the phenyl group at C5 can influence the stability of the intermediates formed during these ring-opening pathways. researchgate.netresearchgate.net
Common ring-opening reactions of oxazoles can be initiated by hydrolysis under acidic or basic conditions, or by reaction with potent nucleophiles like organolithium reagents, which can lead to the formation of acyclic products.
Metalation and Lithiation Strategies
The most acidic proton on the oxazole ring is at the C2 position. wikipedia.org However, in the target molecule, this position is substituted. The next most acidic proton is typically at the C5 position, which is also substituted in this case with a phenyl group. Therefore, direct deprotonation of the oxazole ring itself is unlikely.
Lithiation, a common strategy for functionalizing heterocyclic compounds, can be directed to specific positions. While direct lithiation of the oxazole ring in this compound is challenging due to the substitution pattern, metalation of the phenyl ring at the ortho position is a possibility, directed by the oxazole ring's heteroatoms.
Alternatively, lithiation can occur at the α-carbon of the 1-chloroethyl group, though this can be complicated by competing reactions. A significant challenge with the lithiation of oxazoles at the C2 position is the propensity of the resulting 2-lithiooxazole to undergo electrocyclic ring-opening to form a vinyl isocyanide intermediate. wikipedia.org The stability of the lithiated species is influenced by the substituents on the ring. The presence of the 5-phenyl group may offer some electronic stabilization to the ring system.
Recent strategies to overcome the instability of 2-lithiooxazoles involve the use of ate complexes or transmetalation with other metals like zinc, which can stabilize the ring-closed form and allow for subsequent cross-coupling reactions. nih.gov
Cycloaddition Reactions
The 1,3-oxazole ring can participate as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. pharmaguideline.comresearchgate.net This reactivity provides a powerful tool for the synthesis of substituted pyridines and furans, as the initial cycloadducts often undergo subsequent rearrangement and loss of a small molecule.
In the context of this compound, the oxazole ring acts as the diene component. The reaction with a dienophile, such as an activated alkyne or alkene, would lead to a bicyclic intermediate. This intermediate is often unstable and can undergo a retro-Diels-Alder reaction or other rearrangements to yield a more stable aromatic product. The presence of the 5-phenyl group can influence the regioselectivity and stereoselectivity of the cycloaddition. The electron-donating or withdrawing nature of the substituents on the dienophile also plays a crucial role in the reaction's feasibility and outcome. nih.govresearchgate.net
| Dienophile | Reaction Type | Intermediate | Final Product |
| Electron-deficient alkyne (e.g., Dimethyl acetylenedicarboxylate) | [4+2] Cycloaddition | Bicyclic adduct | Substituted furan |
| Electron-deficient alkene (e.g., Maleimide) | [4+2] Cycloaddition | Bicyclic adduct | Substituted pyridine (B92270) (after dehydration) |
Transformations Involving the 1-Chloroethyl Moiety
The 1-chloroethyl group at the C2 position of the oxazole ring is a key site for chemical modification, primarily through nucleophilic substitution reactions. The chlorine atom is a good leaving group, and its departure is facilitated by the adjacent electron-withdrawing oxazole ring.
Nucleophilic Substitution Reactions
The carbon atom attached to the chlorine in the 1-chloroethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the stability of the potential carbocation intermediate. masterorganicchemistry.comlibretexts.orgyoutube.comslideshare.net
Given the secondary nature of the carbon center and the potential for resonance stabilization of a carbocation by the adjacent oxazole ring, an SN1 pathway is plausible, particularly with weak nucleophiles in polar protic solvents. The formation of a carbocation would be stabilized by the delocalization of the positive charge into the oxazole ring.
Alternatively, strong nucleophiles in polar aprotic solvents would favor an SN2 mechanism, leading to an inversion of stereochemistry if the carbon atom is chiral.
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of functionalized oxazole derivatives.
| Nucleophile | Reagent Example | Product |
| Hydroxide | NaOH | 2-(1-Hydroxyethyl)-5-phenyl-1,3-oxazole |
| Alkoxide | NaOCH₃ | 2-(1-Methoxyethyl)-5-phenyl-1,3-oxazole |
| Cyanide | NaCN | 2-(1-Cyanoethyl)-5-phenyl-1,3-oxazole |
| Azide | NaN₃ | 2-(1-Azidoethyl)-5-phenyl-1,3-oxazole |
| Thiolate | NaSH | 2-(1-Thioethyl)-5-phenyl-1,3-oxazole |
| Amine | NH₃ | 2-(1-Aminoethyl)-5-phenyl-1,3-oxazole |
This versatility allows for the introduction of a wide range of functional groups at the C2 side chain, making this compound a valuable intermediate in the synthesis of more complex molecules.
Formation of Ethers, Amines, and Thiols
The substitution reactions at the 1-chloroethyl group provide a direct route to synthesize a variety of derivatives.
Ether Formation: Ethers can be synthesized via the Williamson ether synthesis, where a strong nucleophile like an alkoxide (RO⁻) attacks the substrate, proceeding through an S_N2 mechanism. Alternatively, solvolysis in an alcohol solvent (ROH), a weak nucleophile, would lead to ether formation via an S_N1 pathway.
Amine Formation: Reaction with ammonia (B1221849) or primary/secondary amines, which are strong nucleophiles, readily displaces the chloride ion to form the corresponding primary, secondary, or tertiary amines. These reactions typically follow an S_N2 mechanism.
Thiol Formation: Thiols and thioethers can be formed by reacting the chloro-compound with sodium hydrosulfide (B80085) (NaSH) or a thiolate (RS⁻), respectively. Thiolates are excellent nucleophiles, and these reactions proceed rapidly via the S_N2 pathway.
Table 2: Synthesis of Derivatives via Nucleophilic Substitution
| Derivative Class | Nucleophile | Product Structure | Predominant Pathway |
| Ether | RO⁻ / ROH | 2-(1-Alkoxyethyl)-5-phenyl-1,3-oxazole | S_N2 / S_N1 |
| Amine | R₂NH | 2-(1-Aminoethyl)-5-phenyl-1,3-oxazole | S_N2 |
| Thiol/Thioether | RS⁻ | 2-(1-Alkylthioethyl)-5-phenyl-1,3-oxazole | S_N2 |
Elimination Reactions
Elimination reactions (E1 and E2) compete with nucleophilic substitution and result in the formation of an alkene. In this case, the product would be 2-vinyl-5-phenyl-1,3-oxazole.
E2 Reactions: The bimolecular elimination (E2) pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The base removes a proton from the methyl group while the chloride ion is expelled simultaneously.
E1 Reactions: The unimolecular elimination (E1) pathway proceeds through the same carbocation intermediate as the S_N1 reaction. It is favored by weak bases and high temperatures and therefore competes directly with the S_N1 pathway.
Radical Reactions
While ionic reactions are more common for alkyl halides, reactions involving free radicals are also possible under specific conditions. Homolytic cleavage of the carbon-chlorine bond can be initiated by UV light or the use of a radical initiator such as AIBN (azobisisobutyronitrile). The resulting secondary radical could then participate in various radical-mediated transformations, such as polymerization or addition to double bonds, although these are less synthetically controlled compared to ionic pathways.
Modifications of the Phenyl Substituent at C-5
The phenyl ring at the C-5 position of the oxazole core is amenable to a range of aromatic transformations, allowing for extensive structural diversification.
Electrophilic and Nucleophilic Aromatic Transformations
Electrophilic Aromatic Substitution (EAS): The oxazole ring acts as a deactivating, meta-directing group due to the electron-withdrawing nature of its nitrogen atom. oxfordsciencetrove.com Therefore, electrophilic substitution on the C-5 phenyl ring will be slower than on benzene and will primarily yield meta-substituted products. Common EAS reactions like nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), and Friedel-Crafts acylation would require forcing conditions to proceed effectively. The preferred position for electrophilic attack on the oxazole ring itself is C-5, but this requires activation by electron-donating groups. wikipedia.orgthepharmajournal.com
Nucleophilic Aromatic Substitution (NAS): The unsubstituted phenyl ring is not active towards nucleophilic aromatic substitution. This type of reaction would only be feasible if the phenyl ring were further substituted with a strong electron-withdrawing group (e.g., a nitro group) and contained a suitable leaving group (such as a halogen) at a position ortho or para to the activating group.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they can be applied to modify the phenyl substituent. researchgate.net These reactions typically require prior functionalization of the phenyl ring, for instance, by converting it to a halide (e.g., 5-(4-bromophenyl)-) or a boronic acid derivative.
Suzuki Coupling: This reaction couples an organoboron compound with an organic halide. For example, a brominated derivative, 2-(1-chloroethyl)-5-(4-bromophenyl)-1,3-oxazole, could react with an arylboronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base to form a biaryl system. nih.govmdpi.com
Heck Coupling: This reaction forms a new C-C bond by coupling an organic halide with an alkene. The same brominated derivative could be reacted with an alkene like styrene (B11656) or an acrylate (B77674) ester, catalyzed by a palladium complex, to append a vinyl group to the phenyl ring.
Sonogashira Coupling: This reaction couples an organic halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This would allow for the introduction of an alkynyl functional group onto the phenyl ring.
Table 3: Palladium-Catalyzed Reactions for Modifying a Functionalized Phenyl Ring
| Reaction Name | Reactants | Catalyst/Reagents | Bond Formed |
| Suzuki Coupling | Aryl Halide + Arylboronic Acid | Pd(0) catalyst, Base | Aryl-Aryl |
| Heck Coupling | Aryl Halide + Alkene | Pd(0) catalyst, Base | Aryl-Vinyl |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 1 Chloroethyl 5 Phenyl 1,3 Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
The phenyl group protons are anticipated to appear in the aromatic region, typically between δ 7.3 and 8.1 ppm. The protons in the ortho position (closest to the oxazole (B20620) ring) are likely to be the most deshielded due to the electron-withdrawing nature of the heterocyclic ring. The protons in the meta and para positions would resonate at slightly lower chemical shifts.
The single proton on the oxazole ring (H-4) is expected to produce a singlet in the range of δ 7.0-7.5 ppm. The methine proton of the 1-chloroethyl group (-CH(Cl)-) would appear as a quartet, shifted downfield by the adjacent chlorine atom and the oxazole ring, likely in the region of δ 5.0-5.5 ppm. The methyl protons (-CH₃) of the ethyl group would be observed as a doublet further upfield, around δ 1.8-2.2 ppm, due to coupling with the methine proton.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Phenyl (ortho) | 7.8 - 8.1 | Doublet or Multiplet | 7-8 |
| Phenyl (meta, para) | 7.3 - 7.6 | Multiplet | 7-8 |
| Oxazole (H-4) | 7.0 - 7.5 | Singlet | N/A |
| -CH(Cl)- | 5.0 - 5.5 | Quartet | 6-7 |
| -CH₃ | 1.8 - 2.2 | Doublet | 6-7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atoms of the oxazole and phenyl rings are expected to resonate in the downfield region (δ 120-165 ppm).
The C2 and C5 carbons of the oxazole ring are typically the most deshielded, with predicted chemical shifts in the range of δ 150-165 ppm. The C4 carbon of the oxazole ring is expected to appear at a higher field, around δ 120-130 ppm. The phenyl carbons will show a range of signals between δ 125 and 135 ppm, with the carbon attached to the oxazole ring (ipso-carbon) being slightly more deshielded. The carbon of the methine group (-CH(Cl)-) is expected around δ 50-60 ppm, while the methyl carbon (-CH₃) would be the most shielded, appearing at approximately δ 20-25 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (Oxazole) | 160 - 165 |
| C5 (Oxazole) | 150 - 155 |
| C4 (Oxazole) | 120 - 130 |
| Phenyl (ipso) | 128 - 132 |
| Phenyl (ortho, meta, para) | 125 - 130 |
| -CH(Cl)- | 50 - 60 |
| -CH₃ | 20 - 25 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. Key expected correlations include the coupling between the methine proton and the methyl protons of the 1-chloroethyl group, as well as couplings between the adjacent protons on the phenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal direct one-bond correlations between protons and the carbons they are attached to. This would allow for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for assembling the molecular fragments. For instance, correlations between the H-4 proton of the oxazole ring and the C2, C5, and the ipso-carbon of the phenyl ring would be expected.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to display several characteristic absorption bands. The C=N and C=C stretching vibrations of the oxazole and phenyl rings would likely appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ring typically gives rise to strong bands in the 1050-1250 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the chloroethyl group would be observed just below 3000 cm⁻¹. The C-Cl stretching vibration is expected to produce a band in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=N and C=C Stretch (Oxazole, Phenyl) | 1500 - 1650 | Medium to Strong |
| C-O-C Stretch (Oxazole) | 1050 - 1250 | Strong |
| Aromatic C-H Bending | 750 - 900 | Strong |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is often more sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the phenyl group are expected to produce strong and sharp bands in the Raman spectrum, particularly around 1600 cm⁻¹. The breathing mode of the phenyl ring, typically around 1000 cm⁻¹, is also expected to be a prominent feature. The symmetric stretching of the oxazole ring should also give rise to a distinct Raman signal. The C-Cl stretch may also be observable.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.
Table 1: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀ClNO |
| Calculated Exact Mass | 207.0451 |
| Ionization Mode | Electrospray Ionization (ESI) |
| Expected Ion | [M+H]⁺ |
| Expected m/z | 208.0529 |
Note: The data in this table is predicted based on the chemical structure.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak and a series of fragment ions that provide structural information.
The fragmentation of this compound is predicted to proceed through several key pathways. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio). Common fragmentation would likely involve the loss of the chloroethyl side chain and cleavage of the oxazole ring. Studies on the fragmentation of other chloroethyl-containing heterocyclic compounds and molecules with phenyl rings support these predicted pathways. dtic.milnih.govwhitman.edu
Table 2: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound
| m/z (predicted) | Proposed Fragment |
| 207/209 | [C₁₁H₁₀ClNO]⁺ (Molecular Ion) |
| 172 | [M - Cl]⁺ |
| 144 | [M - C₂H₄Cl]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Note: The data in this table is predicted based on established fragmentation patterns of similar chemical moieties.
LC-MS is a versatile technique that couples the separation power of liquid chromatography with the sensitive detection of mass spectrometry. It is particularly useful for less volatile or thermally labile compounds. For the analysis of this compound, a reversed-phase HPLC method could be developed and coupled to a mass spectrometer. pacificbiolabs.com This would allow for the simultaneous determination of the compound's retention time and its mass-to-charge ratio, providing a high degree of confidence in its identification, especially in complex mixtures. The use of tandem mass spectrometry (LC-MS/MS) could further aid in structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. pacificbiolabs.com While specific LC-MS methods for this compound are not detailed in the available literature, general methods for the analysis of substituted oxazoles and other small molecules are well-established. nih.govnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The 5-phenyl-1,3-oxazole core of the target molecule constitutes a significant chromophore. It is expected to exhibit characteristic absorption maxima (λmax) in the UV region. Studies on other 2,5-disubstituted oxazole derivatives have shown strong absorption bands, and similar characteristics are anticipated for this compound. globalresearchonline.netpku.edu.cn The exact position of the absorption maxima can be influenced by the solvent used for the analysis.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Chromophore |
| Methanol/Ethanol | ~260 - 290 | Phenyl-oxazole conjugate system |
Note: The predicted absorption range is based on data from structurally related phenyl-oxazole compounds.
Elemental Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. This comparison is a crucial criterion for establishing the purity and confirming the elemental composition of a synthesized compound. For this compound (C₁₁H₁₀ClNO), the theoretical percentages of C, H, and N can be precisely calculated. The experimental values for a pure sample are expected to be in close agreement with these theoretical values (typically within ±0.4%). This method is a standard for the characterization of novel organic compounds. researchgate.net
Table 4: Elemental Analysis Data for C₁₁H₁₀ClNO
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 63.62 | |
| Hydrogen (H) | 4.85 | |
| Nitrogen (N) | 6.74 |
Note: The "Found (%)" column is left blank as it requires experimental data.
Chromatographic Purity Assessment
Assessing the purity of a chemical compound is critical, particularly in the context of pharmaceutical development and chemical research. High-performance liquid chromatography (HPLC) is the most common method for determining the purity of non-volatile small molecules. iltusa.com For this compound, a reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier such as formic acid or trifluoroacetic acid, would be appropriate. daneshyari.com
Purity is typically determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity level of ≥95% is often required for research compounds. The use of a photodiode array (PDA) detector can further strengthen the purity assessment by evaluating peak homogeneity, ensuring that the main peak is not co-eluted with any impurities. chromatographyonline.com
Table 5: Typical HPLC Method Parameters for Purity Assessment
| Parameter | Typical Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or λmax |
| Injection Volume | 10 µL |
Note: This table outlines a general-purpose method; optimization would be required for this specific compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential interactions of the analyte with the stationary and mobile phases. For a compound such as this compound, a reverse-phase HPLC method would likely be employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.
Illustrative HPLC Method Parameters
The following data table represents a hypothetical, yet typical, set of parameters for an HPLC method suitable for the analysis of a substituted phenyl-oxazole derivative.
Disclaimer: The following data is for illustrative purposes only and does not represent validated experimental results for this compound.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (UV) |
| Injection Volume | 10 µL |
| Expected Retention Time | 4-6 minutes |
In the development of a specific HPLC method, parameters such as the mobile phase composition, flow rate, and column temperature would be optimized to achieve a sharp, symmetrical peak for this compound, with good resolution from any impurities or degradation products.
Theoretical and Computational Chemistry Studies on 2 1 Chloroethyl 5 Phenyl 1,3 Oxazole
Molecular Dynamics Simulations
Intermolecular Interactions
While computational studies exist for the broader class of oxazole (B20620) derivatives, generating content for the specific compound "2-(1-Chloroethyl)-5-phenyl-1,3-oxazole" without direct research would involve speculation and would not adhere to the required standards of scientific accuracy. Further investigation would require access to specialized chemical research databases or the commissioning of new computational studies on this molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Oxazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. uniroma1.it For oxazole derivatives, QSAR studies are instrumental in predicting the activity of new compounds, thereby streamlining the drug discovery process by prioritizing synthesis and testing of the most promising candidates. mdpi.comresearchgate.net
Descriptor Calculation and Selection
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For oxazole derivatives, a wide array of descriptors are calculated to capture their topological, electronic, and physicochemical properties. ufv.br
Initially, the 2D or 3D structures of the oxazole molecules are generated and optimized using computational chemistry software. ufv.br Following optimization, various descriptor classes are calculated. Common types of descriptors used in QSAR studies of oxazole and related heterocyclic compounds include:
Topological Descriptors: These describe the connectivity and branching of atoms within the molecule. Examples include the Connectivity Index (X1) and Mean Square Distance (MSD).
Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these describe electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity (MR), and polar surface area (TPSA). jcchems.com
Once calculated, a crucial step is the selection of the most relevant descriptors that have the highest correlation with the biological activity being modeled. This is often achieved through statistical techniques like stepwise multiple linear regression or genetic function algorithms to avoid overfitting and to build a robust model. ufv.brijrpc.com
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Topological | Connectivity Index (X1), Mean Square Distance (MSD), XMOD | Atomic connectivity, molecular shape, and size. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic distribution, reactivity, and stability. |
| Physicochemical | logP, Molar Refractivity (MR), Polar Surface Area (TPSA) | Lipophilicity, molecular volume, and polarity. jcchems.com |
| 3D Descriptors | Steric, Electrostatic, Hydrophobic fields (CoMFA/CoMSIA) | Three-dimensional shape and interactive fields. nih.gov |
Model Development and Validation
Following descriptor selection, a mathematical model is developed to correlate these descriptors with the biological activity. ijrpc.com Various statistical methods are employed for this purpose, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbors (kNN). mdpi.com The goal is to generate an equation where the biological activity is a function of the selected molecular descriptors. ijrpc.com
The development of a reliable QSAR model necessitates rigorous validation to ensure its statistical significance and predictive power. uniroma1.itnih.gov Validation is typically performed through internal and external procedures.
Internal Validation: This process assesses the robustness and stability of the model using the initial dataset. The most common technique is cross-validation, particularly the leave-one-out (LOO) method, which systematically removes one compound from the training set, rebuilds the model, and predicts the activity of the removed compound. ijrpc.com The key statistic here is the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictive ability. uniroma1.it
External Validation: This is a critical step where the model's ability to predict the activity of new, unseen compounds is tested. nih.gov The initial dataset is split into a training set (used to build the model) and a test set (used for validation). The model's performance on the test set is evaluated using the predictive correlation coefficient (R²_pred). ufv.br
Several statistical parameters are used to assess the quality of a QSAR model. A well-validated model for oxazole derivatives would exhibit strong statistical metrics, indicating a reliable correlation between the structural descriptors and the observed activity. ufv.br
| Statistical Parameter | Symbol | Description | Acceptable Value |
|---|---|---|---|
| Coefficient of Determination | R² | Measures the goodness of fit for the training set. | > 0.6 uniroma1.it |
| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 uniroma1.it |
| Predictive Correlation Coefficient | R²_pred | Measures the model's predictive power on an external test set. | > 0.6 ufv.br |
| Standard Deviation of Error of Prediction | SDEP | Indicates the accuracy of predictions. ijrpc.com | Low value |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net For oxazole derivatives, docking studies provide insights into the theoretical binding modes and interactions with the active sites of molecular targets, without discussing the resultant biological effects. nih.govnih.gov
The process begins with obtaining the three-dimensional structures of both the ligand (e.g., an oxazole derivative) and the target protein, often from crystallographic data in the Protein Data Bank (PDB). nih.gov The protein structure is prepared by removing water molecules and co-crystallized ligands, while the ligand's structure is optimized for energy. nih.gov
Docking software then systematically explores various possible conformations of the ligand within the receptor's binding site, using a scoring function to estimate the binding affinity for each pose. ekb.eg The results are analyzed to identify the most stable binding mode, characterized by a low binding energy score. nih.gov Key interactions that stabilize the ligand-receptor complex are identified, such as:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the receptor. nih.gov
Van der Waals Forces: General non-specific attractive or repulsive forces. semanticscholar.org
Pi-Pi Stacking: Interactions between aromatic rings.
For instance, in studies involving oxazole-incorporated naphthyridine derivatives, molecular docking revealed specific interactions within the active sites of target proteins. researchgate.net Similarly, docking of 1,3,4-oxadiazole (B1194373) derivatives has been used to understand their binding poses within enzyme active sites, highlighting key amino acid residues involved in the interaction. nih.gov
| Target Class | Example Target | Types of Interactions Observed with Oxazole/Oxadiazole Ligands | Key Interacting Residues (Examples) |
|---|---|---|---|
| Enzymes | DNA Polymerase, Caspase-3, Monoamine Oxidase B (MAO B) | Hydrogen bonds, hydrophobic interactions. nih.govnih.govnih.gov | Lys60, Leu43, Asp134 nih.gov |
| Receptors | Peroxisome Proliferator-Activated Receptor (PPARγ), Estrogen Receptors (ERα, ERβ) | Salt bridges, hydrogen bonds, hydrophobic interactions. nih.govmdpi.com | ARG331, HIS447 nih.gov |
Bioisosteric Replacement Studies (Computational Design of Analogues)
Bioisosteric replacement is a strategy in medicinal chemistry for the rational design of new compounds by substituting one atom or group of atoms in a parent compound with another that has similar physical or chemical properties. nih.gov The goal is to design analogues with modified properties. Computational methods are heavily used to predict the success of such replacements based on shape and electrostatic similarity. nih.gov
The oxazole ring is a versatile bioisostere. Due to its electronic properties and planar structure, it can be used to replace other functional groups, such as esters and amides, which may be susceptible to hydrolysis by metabolic enzymes. nih.govresearchgate.net
For example, computational studies have guided the replacement of a metabolically labile ethyl ester functionality with a 5-alkyl-oxazole ring. nih.gov Shape and electrostatic similarity matching were used to select the oxazole ring as a suitable replacement. nih.gov The resulting oxazole analogues were predicted to retain the necessary structural motifs for binding to the target receptor. nih.gov Ab initio calculations can further support these studies by analyzing the electronic structure and hydrogen bond accepting capabilities of the proposed bioisosteres. nih.gov
This computational design approach allows for the in silico exploration of numerous analogues, prioritizing the synthesis of those with the highest probability of desired characteristics. The use of the oxazole moiety as a bioisostere has been explored in the design of antagonists for various receptors. nih.gov
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Example Application |
|---|---|---|---|
| Ethyl Ester | 5-Alkyl-1,3-oxazole | To replace a metabolically labile group with a more stable ring, while maintaining similar shape and electrostatic potential. nih.gov | Design of P2Y12 receptor antagonists. nih.gov |
| Amide | 1,2,4-Oxadiazole | To improve metabolic stability and explore different interaction patterns within a receptor binding site. nih.gov | Development of MAO B inhibitors. nih.gov |
| Carboxylic Acid | 1,2,4-Oxadiazole | To serve as a stable mimic, potentially improving cell permeability and metabolic profile. researchgate.net | Design of enzyme inhibitors. |
2 1 Chloroethyl 5 Phenyl 1,3 Oxazole As a Synthetic Intermediate and Precursor in Organic Synthesis
Role in the Elaboration of Complex Heterocyclic Scaffolds
The 2-(1-chloroethyl) substituent on the 5-phenyl-1,3-oxazole ring is a key functional handle that allows for its elaboration into more complex heterocyclic systems. The chlorine atom, being a good leaving group, makes the adjacent carbon atom susceptible to nucleophilic substitution reactions. This reactivity is foundational to its role as a building block for larger, more intricate molecular frameworks. researchgate.net
A variety of nucleophiles can be employed to displace the chloride, thereby introducing new functional groups and extending the carbon skeleton. For instance, reaction with amines, thiols, and alkoxides can lead to the corresponding amino, thioether, and ether derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
The resulting derivatives can then undergo further intramolecular or intermolecular cyclization reactions to form fused or linked heterocyclic systems. For example, an amino derivative could potentially be acylated and then cyclized to form an oxazolo-pyrimidine or a similar fused bicyclic structure.
| Nucleophile | Reagent Example | Product Type | Potential Subsequent Heterocycle |
| Amine | Ammonia (B1221849), Primary/Secondary Amines | 2-(1-Aminoethyl)-5-phenyl-1,3-oxazole | Imidazoles, Pyrimidines |
| Thiol | Sodium hydrosulfide (B80085), Thiophenols | 2-(1-Thioethyl)-5-phenyl-1,3-oxazole | Thiazoles, Thiadiazoles |
| Alkoxide | Sodium methoxide, Sodium ethoxide | 2-(1-Alkoxyethyl)-5-phenyl-1,3-oxazole | Dioxanes, Oxazines |
| Azide | Sodium azide | 2-(1-Azidoethyl)-5-phenyl-1,3-oxazole | Triazoles, Tetrazoles |
These transformations highlight the utility of 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole as a versatile precursor for the synthesis of a diverse range of complex heterocyclic compounds. The ability to introduce various functionalities through nucleophilic substitution opens up numerous possibilities for creating novel molecular scaffolds.
Precursor for Advanced Organic Materials Research (e.g., Optoelectronic Applications)
The field of advanced organic materials, particularly for optoelectronic applications, relies on the synthesis of novel conjugated molecules and polymers. The 5-phenyl-1,3-oxazole core of the title compound can be considered a component of a larger conjugated system. The 2-(1-chloroethyl) group offers a pathway to further extend this conjugation.
A key transformation in this context is the dehydrochlorination of the chloroethyl group to form a vinyl substituent. This elimination reaction, typically promoted by a strong base, would yield 2-vinyl-5-phenyl-1,3-oxazole. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com This vinyl-oxazole derivative is a valuable monomer for polymerization reactions.
The resulting poly(2-vinyl-5-phenyl-1,3-oxazole) would be a conjugated polymer with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The specific properties of the polymer would be influenced by factors such as molecular weight, polydispersity, and the nature of any co-monomers.
| Reaction | Reagents | Product | Application |
| Dehydrochlorination | Potassium tert-butoxide | 2-Vinyl-5-phenyl-1,3-oxazole | Monomer for polymerization |
| Polymerization | Radical or anionic initiators | Poly(2-vinyl-5-phenyl-1,3-oxazole) | Active layer in optoelectronic devices |
The synthesis of such oxazole-containing polymers is an active area of research, as the oxazole (B20620) moiety can impart desirable electronic and photophysical properties to the material. researchgate.net
Intermediate in the Synthesis of Agrochemical Research Compounds
The oxazole ring is a recognized pharmacophore in the development of new agrochemicals, including fungicides, herbicides, and insecticides. The synthesis of libraries of related compounds for screening is a common strategy in agrochemical research. This compound serves as an excellent starting point for the generation of such libraries.
The reactivity of the chloroethyl group allows for the introduction of a wide variety of substituents through nucleophilic substitution, as detailed in section 6.1. Each new derivative represents a unique candidate for agrochemical activity. For example, the introduction of different amine or thiol-containing fragments could lead to compounds with varying biological profiles.
A hypothetical reaction scheme for the synthesis of a small library of potential agrochemicals is presented below:
| Reagent | Resulting Functional Group | Potential Class of Agrochemical |
| 4-Chlorophenol | Aryl ether | Fungicide, Herbicide |
| 1H-1,2,4-Triazole | Triazolyl | Fungicide |
| 2,6-Difluorobenzamide | Amide | Insecticide |
| 3-(Trifluoromethyl)aniline | Anilino | Herbicide |
By systematically reacting this compound with a diverse set of nucleophiles, researchers can rapidly generate a multitude of new chemical entities for high-throughput screening in agrochemical assays.
Design and Synthesis of Library Compounds for Chemical Biology Studies
In the field of chemical biology, small molecule libraries are essential tools for probing biological processes and identifying new therapeutic leads. Diversity-oriented synthesis (DOS) is a strategy used to create collections of structurally diverse and complex molecules. nih.govfrontiersin.org this compound is a valuable scaffold for DOS due to the synthetic tractability of its chloroethyl group.
Starting from this single precursor, a multitude of divergent synthetic pathways can be envisioned. The initial nucleophilic substitution can be followed by a variety of subsequent reactions, such as cross-coupling, cyclization, or functional group interconversion, to rapidly build molecular complexity.
The table below illustrates a simple, two-step diversification strategy starting from this compound:
| Step 1: Nucleophile | Intermediate | Step 2: Reagent | Final Product Class |
| Sodium azide | 2-(1-Azidoethyl)-5-phenyl-1,3-oxazole | Phenylacetylene | 1,2,3-Triazole derivative |
| Phthalimide potassium salt | 2-(1-Phthalimidoethyl)-5-phenyl-1,3-oxazole | Hydrazine | Primary amine |
| Diethyl malonate | Malonic ester derivative | Urea | Barbiturate-like structure |
This approach allows for the efficient generation of a library of compounds with diverse functional groups and three-dimensional shapes, which is crucial for exploring a wide range of biological targets. The focus of such studies is on the creation of the chemical library itself, without presupposing any specific biological outcome. nih.gov
Design and Development of Analogues and Derivatives of 2 1 Chloroethyl 5 Phenyl 1,3 Oxazole
Structure-Activity Relationship (SAR) Studies on Substituted Oxazole (B20620) Scaffolds
Key aspects of SAR for oxazole derivatives include:
Electronic Properties : The distribution of electron density within the oxazole ring is critical. The nitrogen atom at position 3 is the basic center, while the carbon at position 2 is the most electron-deficient and susceptible to nucleophilic attack or deprotonation. Substituents can either donate or withdraw electron density, altering the ring's reactivity and its ability to form non-covalent interactions like hydrogen bonds or π-π stacking.
Steric Effects : The size and shape of substituents impact how the molecule can fit into a binding pocket of a biological target. Bulky groups can create steric hindrance, which may either prevent effective binding or, conversely, enhance selectivity by favoring a specific conformation.
Lipophilicity : Modifications can alter the molecule's water-to-oil solubility (logP), which affects its ability to cross cell membranes and interact with different biological environments.
For instance, comparing 2-(1-chloroethyl)-5-phenyl-1,3-oxazole with its hypothetical isomers reveals significant electronic differences:
This compound : The electron-withdrawing 1-chloroethyl group at the C2 position decreases the electron density of the entire ring and significantly reduces the basicity of the nitrogen at N3. The phenyl group at C5 can participate in π-π stacking interactions.
2-Phenyl-5-(1-chloroethyl)-1,3-oxazole : Placing the phenyl group at the electron-deficient C2 position allows for direct resonance interaction with the ring, which can be further influenced by substituents on the phenyl ring itself. The chloroethyl group at C5 would have a less direct impact on the N3 basicity compared to when it is at C2.
2,4-Disubstituted Isomers : A 2-phenyl-4-(1-chloroethyl) isomer would place the bulky chloroethyl group adjacent to the nitrogen, potentially creating steric hindrance for interactions at the N3 position.
The table below summarizes the theoretical impact of substituent placement on the properties of the oxazole ring.
| Isomer | Key Positional Feature | Predicted Impact on Ring Electronics | Predicted Impact on Reactivity/Binding |
|---|---|---|---|
| This compound | Electron-withdrawing group (EWG) at C2; Phenyl at C5. | Decreases electron density globally; significantly lowers basicity of N3. C2 is highly electrophilic. | The chloroethyl group is a reactive alkylating site. Phenyl at C5 is available for π-stacking. |
| 2-Phenyl-5-(1-chloroethyl)-1,3-oxazole | Phenyl at C2; EWG at C5. | Phenyl group at C2 modulates ring electronics via resonance. EWG at C5 has a weaker effect on N3 basicity. | Reactivity of the chloroethyl group remains, but the electronic character of the ring is altered, potentially affecting target recognition. |
| 2-Phenyl-4-(1-chloroethyl)-1,3-oxazole | Phenyl at C2; EWG at C4. | EWG at C4 influences adjacent N3 and C5 positions. | Steric hindrance near N3 from the C4-substituent could impede interactions at the nitrogen atom. |
Modifying the phenyl ring at the C5 position with various substituents provides a powerful tool to fine-tune the electronic and steric properties of the entire molecule. researchgate.net These changes can influence the molecule's conformation, solubility, and potential interactions with biological targets. mdpi.comnih.gov
Electronic Effects : Substituents are broadly classified as electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) and methyl (-CH₃), or electron-withdrawing groups (EWGs) like nitro (-NO₂) and chloro (-Cl).
EWGs decrease the electron density of the phenyl ring, making it a poorer π-stacking partner but potentially a better hydrogen bond acceptor (e.g., a nitro group).
EDGs increase the electron density, enhancing π-stacking interactions.
The following table details the predicted effects of various substituents on the phenyl ring.
| Substituent (Position) | Electronic Effect | Steric Effect | Potential Impact on Molecular Properties |
|---|---|---|---|
| -NO₂ (para) | Strongly electron-withdrawing | Moderate | Reduces electron density of the phenyl ring; may alter binding by acting as a hydrogen bond acceptor. |
| -Cl (para) | Weakly electron-withdrawing; inductive | Minimal | Increases lipophilicity; can participate in halogen bonding. |
| -CH₃ (para) | Weakly electron-donating | Minimal | Increases lipophilicity and electron density for π-stacking. |
| -OCH₃ (para) | Strongly electron-donating; resonance | Minimal | Enhances π-stacking; oxygen can act as a hydrogen bond acceptor. |
| -CH₃ (ortho) | Weakly electron-donating | Significant | Induces twisting of the phenyl ring, altering molecular conformation and potentially improving selectivity. |
The 1-chloroethyl group at the C2 position is a key reactive center. The chlorine atom is a good leaving group, making the adjacent carbon electrophilic and susceptible to nucleophilic substitution. This feature allows for the straightforward introduction of a wide variety of functional groups, creating a library of derivatives with diverse properties. The chloroethyl moiety can form a highly reactive aziridinium (B1262131) ion intermediate, which readily reacts with electron-rich sites. oncohemakey.com
Potential modifications include:
Nucleophilic Substitution : Reaction with nucleophiles such as amines, alcohols, thiols, or cyanide can replace the chlorine atom. This is a primary route for diversification.
Chain Homologation : Extending the chain (e.g., to 1-chloropropyl) or shortening it can probe the spatial requirements of a target binding site.
Elimination Reactions : Under basic conditions, elimination of HCl could occur to form a vinyl group, which could then be used in further reactions like Michael additions or polymerizations.
The table below illustrates some potential derivatives resulting from the modification of the 1-chloroethyl chain.
| Reagent/Reaction Type | Resulting Functional Group | Potential Change in Property |
|---|---|---|
| R₂NH (Amine) | -CH(CH₃)NR₂ (Amino) | Introduces a basic center; potential for salt formation and improved solubility. |
| ROH/RO⁻ (Alcohol/Alkoxide) | -CH(CH₃)OR (Ether) | Modulates lipophilicity and introduces a hydrogen bond acceptor. |
| N₃⁻ (Azide) | -CH(CH₃)N₃ (Azido) | Can be reduced to a primary amine or used in "click" chemistry reactions. |
| CN⁻ (Cyanide) | -CH(CH₃)CN (Nitrile) | Introduces a polar group; can be hydrolyzed to a carboxylic acid. |
| Base-induced elimination | -C(CH₂)=CH₂ (Vinyl) | Creates a reactive alkene for further functionalization. |
Scaffold Hopping and Bioisosteric Transformations in Oxazole Chemistry
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at identifying novel core structures (scaffolds) or replacing functional groups to improve properties while retaining desired biological activity. acs.orgnih.gov Bioisosteres are atoms or groups of atoms that share similar physical or chemical properties, allowing them to produce broadly similar biological effects. eurekaselect.com
For the this compound scaffold, these strategies can be applied to:
Replace the Oxazole Ring : The oxazole ring can be replaced with other five-membered heterocycles to explore different electronic distributions, hydrogen bonding capabilities, and metabolic stabilities.
Replace the Phenyl Ring : Aromatic bioisosteres can be substituted for the phenyl ring to alter properties like planarity, lipophilicity, and metabolic pathways.
This approach allows for the exploration of new chemical space and the generation of novel intellectual property. unimore.it
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| 1,3-Oxazole Ring | 1,3-Thiazole | Similar size and electronics; sulfur may alter metabolism and binding interactions. |
| Isoxazole | Positional isomer with different dipole moment and hydrogen bonding pattern. | |
| 1,2,4-Oxadiazole / 1,3,4-Oxadiazole (B1194373) | Introduces additional nitrogen atoms, altering basicity and hydrogen bonding potential. | |
| 1,2,3-Triazole | Often used as a stable, non-metabolized linker with a distinct dipole moment. unimore.it | |
| Phenyl Ring | Pyridine (B92270) | Introduces a nitrogen atom, increasing polarity and providing a hydrogen bond acceptor site. |
| Thiophene | A classic bioisostere for a phenyl ring with different electronic properties and smaller size. |
Combinatorial Chemistry and High-Throughput Synthesis of Oxazole Libraries
Combinatorial chemistry and high-throughput synthesis are essential technologies for rapidly generating large libraries of related compounds for screening. nih.govresearchgate.netumd.edubenthamscience.com These methods allow for the systematic exploration of the SAR around the this compound scaffold.
Key methodologies for building oxazole libraries include:
Solid-Phase Organic Synthesis (SPOS) : The starting material is attached to a solid support (resin). Reagents are added in solution, and excess reagents and byproducts are washed away. This allows for the use of excess reagents to drive reactions to completion and simplifies purification. The final products are cleaved from the resin for testing.
Parallel Synthesis : Reactions are carried out simultaneously in arrays of separate reaction vessels (e.g., 96-well plates), allowing for the rapid creation of many individual, purified compounds.
Flow Chemistry : Reagents are pumped through reactors where they mix and react. This technique allows for excellent control over reaction parameters (temperature, pressure, time) and can be automated for the continuous production of library members. chemrxiv.org
A combinatorial approach to derivatizing this compound could involve a multi-component synthesis where different substituted benzaldehydes (to vary the phenyl ring) are reacted with a precursor for the chloroethyl-substituted C2 portion. Alternatively, a pre-formed scaffold could be diversified in a parallel fashion, as depicted below.
Conceptual Combinatorial Synthesis Scheme:
Scaffold Synthesis : Synthesize a series of 5-aryl-1,3-oxazoles with different substituents (R¹) on the aryl ring.
C2 Functionalization : Introduce the 1-chloroethyl group at the C2 position.
Parallel Derivatization : Distribute the chloroethyl-containing scaffolds into a 96-well plate. React each well with a different nucleophile (Nu) to displace the chloride, creating a library of compounds with diverse R¹ and Nu groups.
This strategy allows for the rapid generation of hundreds or thousands of unique analogues, enabling a comprehensive exploration of the chemical space around the parent compound.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of oxazole (B20620) derivatives is a well-established field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally friendly methods. Traditional methods like the Robinson-Gabriel synthesis or the van Leusen reaction often require harsh conditions or produce significant waste. ijpsonline.comnih.gov
Future research will likely focus on the application of green chemistry principles to the synthesis of 2-(1-Chloroethyl)-5-phenyl-1,3-oxazole. ijpsonline.com This includes:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for reactions such as the conversion of oximes and acyl chlorides into oxazoles. tandfonline.comresearchgate.net
Ultrasound-Induced Synthesis: Sonication offers another energy-efficient route to promote chemical reactions, as demonstrated in the synthesis of phenacyl bromide and amide derivatives to form oxazoles. tandfonline.comresearchgate.net
Metal-Mediated Approaches: The use of catalysts like copper and silver can facilitate intramolecular cyclization and oxidative decarboxylation-cyclization reactions under milder conditions. tandfonline.com Visible-light photocatalysis, using catalysts such as ruthenium complexes, also presents a sustainable method for synthesizing substituted oxazoles from readily available starting materials. organic-chemistry.orgresearchgate.net
One-Pot Reactions: Combining multiple synthetic steps into a single procedure, such as a one-pot oxazole synthesis/Suzuki-Miyaura coupling, enhances efficiency and reduces waste. tandfonline.com
These sustainable approaches promise to make the production of this compound and its analogs more viable for large-scale applications.
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its function and reactivity. While standard spectroscopic methods like 1D NMR and FT-IR are routinely used, advanced techniques are necessary to resolve complex structural features. ipb.pt
Future characterization efforts will increasingly rely on:
Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC are indispensable for unambiguously assigning proton and carbon signals, especially in complex derivatives. ipb.ptresearchgate.net These methods provide detailed information about connectivity and spatial relationships between atoms within the molecule. numberanalytics.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which is essential for confirming the elemental composition of newly synthesized compounds and identifying unknown metabolites or degradation products. rsc.org
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, offering precise bond lengths, bond angles, and conformational details.
The application of these advanced spectroscopic methods will provide a deeper understanding of the structural and electronic properties of this compound.
Integration of Artificial Intelligence and Machine Learning in Oxazole Design
Emerging trends in this area include:
Predictive Modeling: Machine learning algorithms can be trained on large datasets of known oxazole derivatives to predict various properties, including biological activity, toxicity, and pharmacokinetic profiles. jcchems.comresearchgate.netnih.gov This allows for the rapid virtual screening of large compound libraries to identify promising candidates.
De Novo Design: Generative AI models can design entirely new oxazole-based molecules with desired properties. acm.orgresearchgate.net These models learn the underlying chemical rules from existing data and can generate novel structures that are synthetically accessible. acm.org
Reaction Prediction and Synthesis Planning: AI can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes, thereby accelerating the "design-make-test-analyze" cycle in drug discovery. nih.gov
The integration of AI and ML will significantly accelerate the design and optimization of new therapeutic agents based on the this compound scaffold. springernature.com
Exploration of Mechanistic Aspects of Oxazole Reactions
A fundamental understanding of the reaction mechanisms involving this compound is essential for controlling its reactivity and designing new synthetic transformations. The oxazole ring itself can participate in various reactions, including electrophilic and nucleophilic substitutions, as well as cycloadditions. researchgate.netnumberanalytics.com
Future mechanistic studies will likely focus on:
Reactivity of the Chloroethyl Group: The 1-chloroethyl substituent is a key functional group that can serve as a handle for further chemical modifications. Detailed studies of its reactivity, particularly nucleophilic substitution reactions, will enable the synthesis of a wide range of derivatives.
Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. rsc.org This provides valuable insights into the underlying mechanisms of oxazole reactions.
Kinetic Studies: Experimental kinetic studies can provide quantitative data on reaction rates and the influence of various factors, such as temperature, solvent, and catalysts, on reaction outcomes. rsc.org
A deeper understanding of the reaction mechanisms will allow for more precise control over the synthesis of new oxazole derivatives with tailored properties.
Computational Design of Oxazole-Based Chemical Probes
Chemical probes are essential tools for studying biological processes. The this compound scaffold can serve as a starting point for the design of potent and selective chemical probes for various biological targets.
Computational design plays a crucial role in this process:
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein, allowing for the identification of key interactions and the rational design of more potent inhibitors. nih.govnih.govmdpi.com Studies have successfully used molecular docking to evaluate the potential of oxazole compounds against various protein targets. nih.govgrowingscience.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models can be used to predict the activity of new derivatives and guide the design of more potent compounds.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. This information can then be used to search for new molecules with similar properties or to design novel scaffolds.
By leveraging these computational tools, researchers can rationally design and optimize oxazole-based chemical probes for a wide range of biological applications, from target validation to in vivo imaging. rsc.orgjcchems.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
